molecular formula C12H17N3O B1531609 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol CAS No. 2098017-72-0

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol

Cat. No. B1531609
CAS RN: 2098017-72-0
M. Wt: 219.28 g/mol
InChI Key: PZJOLZHFKWOKDF-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol (1-CPP) is a cyclic piperidine derivative that has been extensively studied for its potential applications in pharmaceuticals and biotechnology. Due to its unique structure, 1-CPP has been found to have various pharmacological and biochemical effects, which make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Aminopyrimidine derivatives, including compounds structurally related to 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol, have been synthesized and evaluated for their pharmacological properties. These compounds are of interest due to their potential as 5-HT1A agonists, which can have implications for treating various central nervous system disorders. The modification of these structures aims to improve metabolic stability and potency, offering insights into the design of new therapeutic agents (Dounay et al., 2009).

Antiproliferative Activities

Compounds structurally related to 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol, such as pyrimidine-piperazine conjugates, have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines and embryonic kidney cells. These studies help to understand the structure-activity relationships, contributing to the development of potential anticancer agents (Parveen et al., 2017).

Synthesis of Polyhydroxylated Piperidine Alkaloids

Research has been conducted on the synthesis of polyhydroxylated piperidine alkaloids, which are important due to their potential biological activities. The methodologies developed for these syntheses can provide a foundation for the synthesis of compounds like 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol, further expanding the range of biologically active molecules (Patil et al., 2001).

Iron-Catalyzed Reactions in Organic Synthesis

Iron-catalyzed reactions offer a sustainable and efficient method for the synthesis of complex organic molecules, including piperidine derivatives. These methodologies could be applicable in the synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol, contributing to greener and more efficient chemical syntheses (Bolm et al., 2004).

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-10-2-1-5-15(7-10)12-6-11(9-3-4-9)13-8-14-12/h6,8-10,16H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJOLZHFKWOKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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